Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in pharmacological research due to its unique structure and properties.
Vorbereitungsmethoden
The synthesis of Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate typically involves the reaction of 2,6-dimethylaniline with ethyl 2-chloropyrimidine-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as a neuroprotective and anti-inflammatory agent.
Biological Research: The compound has been used in molecular docking studies to explore its interactions with proteins involved in inflammatory pathways, such as ATF4 and NF-kB.
Industrial Applications: Due to its unique chemical structure, it can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the suppression of inflammatory responses and protection of neuronal cells . The compound’s ability to modulate these pathways makes it a valuable candidate for further research in neuroprotection and anti-inflammatory therapies.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate: This compound has similar structural features but differs in its biological activity and applications.
Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate: Another related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific interactions with inflammatory pathways and its potential as a neuroprotective agent, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C15H17N3O2 |
---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
ethyl 2-(2,6-dimethylanilino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-14(19)12-8-16-15(17-9-12)18-13-10(2)6-5-7-11(13)3/h5-9H,4H2,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
YDABOMJOIDTRJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1)NC2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.